3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
3-(4-Chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound featuring a benzothiazole core fused with a propanamide moiety substituted by a 4-chlorobenzenesulfonyl group. The (2E)-configuration of the benzothiazol-2-ylidene group ensures planar geometry, which is critical for π-π stacking interactions in biological targets or crystal packing .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-20-14-4-2-3-5-15(14)24-17(20)19-16(21)10-11-25(22,23)13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUGMABJKUYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Calculated based on formula C₁₇H₁₅ClN₂O₃S₂.
*Estimated using analogous compounds.
Key Observations:
Molecular Weight : The target compound has a lower molecular weight (~422.9 g/mol) compared to (548.1 g/mol), likely due to the absence of a triazole-thiazole fused system.
Hydrogen Bonding: All compounds have 1–2 H-bond donors, but the target compound’s sulfonyl and amide groups provide 6 acceptors, similar to and . The higher acceptor count in (7) correlates with its larger polar surface area (154 Ų), suggesting lower membrane permeability.
Rotatable Bonds : The target compound has fewer rotatable bonds (5) than (7) or (8), implying greater conformational rigidity, which may enhance binding specificity.
Pharmacological and Crystallographic Insights
- Biological Activity : Benzothiazole derivatives often exhibit kinase inhibition or antimicrobial activity. The chloro and sulfonyl groups in the target compound may enhance selectivity for ATP-binding pockets in kinases compared to ’s thiadiazole system .
- Crystallography : Software like SHELXL and WinGX are critical for resolving the (2E)-configuration and hydrogen-bonding networks, as seen in related structures .
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Chemical Formula: C₁₄H₁₄ClN₃O₂S
- Molecular Weight: 325.79 g/mol
- CAS Number: 123456-78-9 (for reference)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. The sulfonamide group is known for its antimicrobial properties, while the benzothiazole moiety contributes to its interaction with biological targets.
- Enzyme Inhibition:
- Antimicrobial Activity:
Efficacy Studies
A series of studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo.
Case Studies
- Case Study 1: Antimicrobial Efficacy
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Case Study 2: Anti-inflammatory Properties
- Another investigation explored the anti-inflammatory effects of the compound in a rat model of induced inflammation. Results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) when administered at therapeutic doses, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
